Cas no 2227769-48-2 ((3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid)

(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid is a chiral intermediate with significant utility in pharmaceutical synthesis. Its well-defined stereochemistry at the 3-position ensures high enantiopurity, making it valuable for the production of optically active compounds. The presence of both bromo and chloro substituents on the phenyl ring enhances its reactivity in cross-coupling and substitution reactions, facilitating further derivatization. The hydroxy and carboxylic acid functional groups provide versatile handles for conjugation or further chemical modifications. This compound is particularly useful in the development of bioactive molecules, where precise stereochemical control is critical. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its broad applicability in medicinal chemistry research.
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid structure
2227769-48-2 structure
Product name:(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
CAS No:2227769-48-2
MF:C9H8BrClO3
MW:279.515021324158
CID:6292553
PubChem ID:165697631

(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
    • EN300-1909578
    • 2227769-48-2
    • Inchi: 1S/C9H8BrClO3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m0/s1
    • InChI Key: XPVPAHWXNQQJIK-QMMMGPOBSA-N
    • SMILES: BrC1=CC=C(C(=C1)[C@H](CC(=O)O)O)Cl

Computed Properties

  • Exact Mass: 277.93453g/mol
  • Monoisotopic Mass: 277.93453g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.5Ų

(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1909578-0.05g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
0.05g
$1393.0 2023-09-18
Enamine
EN300-1909578-0.5g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
0.5g
$1591.0 2023-09-18
Enamine
EN300-1909578-10.0g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
10g
$7128.0 2023-06-01
Enamine
EN300-1909578-0.1g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
0.1g
$1459.0 2023-09-18
Enamine
EN300-1909578-2.5g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
2.5g
$3249.0 2023-09-18
Enamine
EN300-1909578-5.0g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
5g
$4806.0 2023-06-01
Enamine
EN300-1909578-1g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
1g
$1658.0 2023-09-18
Enamine
EN300-1909578-10g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
10g
$7128.0 2023-09-18
Enamine
EN300-1909578-1.0g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
1g
$1658.0 2023-06-01
Enamine
EN300-1909578-0.25g
(3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid
2227769-48-2
0.25g
$1525.0 2023-09-18

Additional information on (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid

(3S)-3-(5-Bromo-2-Chlorophenyl)-3-Hydroxypropanoic Acid: A Comprehensive Overview

The compound (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid with CAS No. 2227769-48-2 is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of complex molecules and advanced materials.

Recent studies have highlighted the potential of (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid in drug discovery, particularly in the development of bioactive compounds with tailored pharmacokinetic properties. The presence of bromine and chlorine substituents on the aromatic ring introduces electronic and steric effects that can be exploited to modulate the compound's interaction with biological targets. Furthermore, the hydroxyl and carboxylic acid groups provide opportunities for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.

One of the most intriguing aspects of this compound is its role in asymmetric synthesis. The (3S) configuration at the chiral center allows for the selective formation of enantiomerically pure products, which are crucial in pharmaceutical applications where stereochemistry plays a pivotal role in determining therapeutic outcomes. Researchers have employed this compound as a key intermediate in the synthesis of complex natural products and synthetic drugs, demonstrating its versatility in organic synthesis.

The synthesis of (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid involves a multi-step process that combines principles from both organic and stereochemical synthesis. The use of chiral auxiliaries and catalytic asymmetric methods has been instrumental in achieving high enantiomeric excess, ensuring that the final product meets stringent quality standards required for pharmacological studies.

In terms of applications, this compound has shown promise in the development of novel materials with unique optical and electronic properties. Its ability to form self-assembled structures under specific conditions makes it a candidate for use in nanotechnology and advanced materials science. Additionally, its compatibility with various coupling reactions enables its integration into larger molecular frameworks, opening avenues for innovative applications in biotechnology and beyond.

Looking ahead, ongoing research is focused on optimizing the synthesis pathways for (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid to enhance scalability and reduce production costs. This will be critical for its widespread adoption in both academic and industrial settings. Furthermore, investigations into its biological activity are expected to uncover new therapeutic potentials, particularly in areas such as oncology and neurodegenerative diseases where there remains an urgent need for innovative treatment options.

In conclusion, (3S)-3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its versatile functional groups, positions it as a cornerstone for future advancements in drug discovery, materials science, and beyond. As research continues to unravel its full potential, this compound is poised to make significant contributions to various scientific disciplines.

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